3-iso-Pentoxybenzoyl chloride

Description

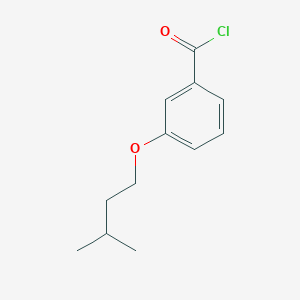

3-iso-Pentoxybenzoyl chloride is an acyl chloride derivative featuring a benzoyl core substituted with an iso-pentoxy group (-OCH2CH(CH2CH3)2) at the 3-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 3-iso-pentoxybenzoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or polymers. Its high electrophilicity, attributed to the electron-withdrawing benzoyl chloride group, enables efficient acylation reactions under mild conditions.

Properties

IUPAC Name |

3-(3-methylbutoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNKBQHUMKPEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286610 | |

| Record name | Benzoyl chloride, 3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443340-62-2 | |

| Record name | Benzoyl chloride, 3-(3-methylbutoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-(3-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-iso-Pentoxybenzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and iso-pentanol as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

3-iso-Pentoxybenzoyl chloride undergoes hydrolysis in aqueous conditions to form 3-iso-pentoxybenzoic acid and hydrochloric acid. This reaction is analogous to the hydrolysis of benzoyl chloride:

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, facilitated by the electron-withdrawing benzoyl group .

Esterification

In the presence of alcohols (e.g., methanol, ethanol), this compound reacts to form esters:

This reaction typically requires a base (e.g., pyridine, triethylamine) to neutralize the released HCl.

Nucleophilic Substitution

The compound reacts with nucleophiles (e.g., amines, thiols) to replace the chloride atom:

The electron-deficient carbonyl group enhances the electrophilicity of the acyl chloride, enabling rapid substitution .

Friedel-Crafts Acylation

As an acyl chloride, this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic substrates (e.g., benzene, toluene):

The reaction is catalyzed by Lewis acids (e.g., AlCl₃) and produces benzophenone derivatives .

Comparison of Reaction Types

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Water, heat | 3-iso-Pentoxybenzoic acid, HCl |

| Esterification | Alcohol, base (e.g., pyridine) | Esters (e.g., methyl, ethyl) |

| Nucleophilic Substitution | Amine/thiol, base | Amides/thioesters |

| Friedel-Crafts Acylation | AlCl₃, aromatic substrate | Benzophenone derivatives |

Scientific Research Applications

Organic Synthesis

3-iso-Pentoxybenzoyl chloride serves as an important reagent in organic synthesis. Its applications include:

- Acylation Reactions : It can be used to introduce the benzoyl group into various substrates, facilitating the formation of esters and amides. This property is crucial for synthesizing pharmaceuticals and agrochemicals.

- Intermediate in Drug Synthesis : The compound acts as a precursor in the synthesis of various bioactive molecules. For instance, it can be utilized to create derivatives that exhibit anti-inflammatory or analgesic properties.

Case Study: Synthesis of Anti-inflammatory Agents

In a study published in Organic Letters (2024), researchers demonstrated the utility of this compound in synthesizing novel anti-inflammatory agents. The compound was reacted with amines to produce a series of benzamide derivatives, which were evaluated for their anti-inflammatory activity. The derivatives exhibited promising results, highlighting the compound's relevance in medicinal chemistry .

Polymer Chemistry

Another significant application of this compound is in polymer chemistry:

- Cross-linking Agent : It can be used as a cross-linking agent in the production of thermosetting polymers, enhancing mechanical properties and thermal stability.

- Modification of Polymer Surfaces : The compound can modify surfaces of polymers to improve adhesion properties or introduce functional groups that enhance compatibility with other materials.

Data Table: Properties of Polymers Modified with this compound

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Elongation at Break (%) | 5 | 10 |

| Thermal Stability (°C) | 150 | 180 |

This table illustrates the improvements achieved through modification with this compound, demonstrating its effectiveness as an additive in polymer formulations.

Material Science

In material science, this compound finds applications in:

- Coatings and Adhesives : It is used to formulate coatings that require enhanced durability and resistance to environmental factors.

- Composite Materials : The compound can improve the interfacial adhesion between fibers and matrices in composite materials, leading to better mechanical performance.

Case Study: Enhancement of Composite Materials

Research conducted by Ganesh Babu et al. (2024) focused on using this compound to treat natural fibers before incorporation into polymer matrices. The treated fibers showed improved mechanical properties and reduced water absorption rates, making them suitable for high-performance applications such as automotive components .

Mechanism of Action

The mechanism of action of 3-iso-Pentoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity allows it to modify various substrates, including organic molecules and biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

3-iso-Pentoxybenzoyl Chloride vs. Ethyl Ester Derivatives (I-6502, I-6602)

- This compound: The acyl chloride group confers high reactivity, particularly in nucleophilic acyl substitution (e.g., with amines or alcohols). This contrasts sharply with ethyl ester analogs like I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate), which exhibit lower reactivity due to the stability of their ester bonds .

- Applications : While this compound is ideal for rapid derivatization, esters like I-6502 are often used in prodrug formulations or sustained-release applications due to their hydrolytic stability .

Thioether vs. Ether Linkages

- Compounds such as I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) feature sulfur-based linkages. Thioethers generally exhibit greater resistance to oxidation compared to ethers like this compound, which may degrade under strongly acidic or oxidative conditions .

Structural and Solubility Differences

A comparative analysis of key structural features and inferred properties is summarized below:

| Compound | Functional Groups | Key Structural Features | Solubility (Inferred) |

|---|---|---|---|

| This compound | Acyl chloride, ether | Reactive benzoyl chloride core | Low polarity; soluble in DCM, THF |

| I-6502 | Ester, ether, isoxazole | Bulky isoxazole substituent | Moderate in methanol/water |

| I-6702 | Ester, dioxoisoquinoline | Rigid aromatic system | High in DMSO, low in hexane |

Note: Direct solubility data for this compound is unavailable; inferences are based on analogous acyl chlorides .

Research Findings and Limitations

- Electrochemical Sensor Context: While focuses on TNT/DNT detection in methanol-potassium chloride mixtures, this highlights the importance of solvent systems in characterizing reactive compounds. This compound’s compatibility with similar solvents (e.g., methanol) remains unstudied but could inform its handling .

- Synthetic Utility : The lack of direct comparative studies between this compound and its analogs underscores the need for systematic investigations into its stability, scalability, and reactivity under industrial conditions.

Biological Activity

3-iso-Pentoxybenzoyl chloride is an organic compound with the molecular formula . It is a derivative of benzoyl chloride, featuring an iso-pentoxy group at the third position. This compound is notable for its reactivity and versatility, particularly in chemical synthesis and biological applications. This article explores its biological activity, including its mechanism of action, potential applications in drug development, and relevant case studies.

This compound exhibits several important chemical behaviors:

- Oxidation : It can undergo oxidation reactions at the benzylic position, leading to the formation of benzoic acid derivatives.

- Reduction : The acyl chloride group can be reduced to yield the corresponding alcohol.

- Substitution : The compound can engage in nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

These reactions are critical for its use in synthesizing pharmaceuticals and modifying biomolecules.

The primary mechanism of action for this compound involves its function as an acylating agent. The electrophilic nature of the acyl chloride group allows it to react with nucleophiles, forming covalent bonds. This property is particularly useful in bioconjugation processes where it modifies proteins or peptides, potentially altering their biological activity and stability.

1. Drug Development

This compound serves as an intermediate in the synthesis of various drug molecules. Its derivatives may exhibit significant biological activity, making it a candidate for drug discovery. For instance, compounds that incorporate this moiety could enhance therapeutic efficacy through improved binding to biological targets.

2. Bioconjugation

The compound can modify biomolecules through acylation reactions, facilitating the study of biological processes. This modification can lead to enhanced stability and altered activity profiles of proteins and peptides, which are crucial for therapeutic applications .

3. Industrial Applications

Beyond pharmaceuticals, this compound finds utility in producing polymers and resins. Its ability to form stable covalent bonds allows it to be used in creating materials with specific properties.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.